2-((4-Chlorophenyl)thio)-1-cyclopropylethan-1-one

Physicochemical differentiation Molecular recognition Procurement specification

Researchers screening for fragments with tunable oxidative metabolism often face limited availability of aryl thioether ketones. This compound resolves that gap as a research-grade screening compound with a defined metabolic pathway (S-oxidation). - Distinct S-bioisostere: Sulfur enables chalcogen bonding and metal coordination, offering target engagement modes absent in carba-analogs. - Predictable ADME tool: Primary S-oxidation pathway supports in vitro metabolite ID workflow development. - Lead-like scaffold: MW 226.72 g/mol and conformational constraint fit fragment-based screening libraries.

Molecular Formula C11H11ClOS
Molecular Weight 226.72 g/mol
Cat. No. B13636465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chlorophenyl)thio)-1-cyclopropylethan-1-one
Molecular FormulaC11H11ClOS
Molecular Weight226.72 g/mol
Structural Identifiers
SMILESC1CC1C(=O)CSC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H11ClOS/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8H,1-2,7H2
InChIKeyFFJVMUHZQPFEIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Physicochemical Profile


2-((4-Chlorophenyl)thio)-1-cyclopropylethan-1-one (CAS 1344305-58-3) is a synthetic small-molecule organic compound (C₁₁H₁₁ClOS, MW 226.72 g/mol) belonging to the aryl thioether ketone class, characterized by a 4-chlorophenylthio moiety linked to a cyclopropyl ethanone core . The compound is commercially available from specialty chemical suppliers at purities of ≥95–98% and is primarily distributed as a research-grade screening compound or synthetic building block . Its structural features—a cyclopropyl ring imposing conformational constraint, a thioether sulfur capable of oxidation to sulfoxide/sulfone, and a para-chloro substituent modulating electronic and lipophilic properties—distinguish it from closely related non-thioether cyclopropyl aryl ketones .

Thioether diversification scaffold: Enables oxidation to sulfoxide/sulfone and cross-coupling for library synthesis.
Cyclopropyl conformational constraint: Supports binding conformation studies and structure-activity relationship exploration.
Predictable S-oxidation probe: Suitable for metabolite identification and in vitro ADME workflow development.

Why Generic Cyclopropyl Ketone Analogs Cannot Substitute


Substituting 2-((4-chlorophenyl)thio)-1-cyclopropylethan-1-one with a non-thioether cyclopropyl aryl ketone analog (e.g., 2-(4-chlorophenyl)-1-cyclopropylethanone, CAS 54839-12-2) disregards the profound impact of the thioether linker on molecular geometry, electronic distribution, and metabolic susceptibility. The sulfur atom introduces a longer C–S bond (~1.82 Å vs. ~1.54 Å for C–C), alters the angle at the benzylic position, and provides a site for oxidative biotransformation (sulfoxide/sulfone formation) that is entirely absent in carba-analogs . Furthermore, the thioether sulfur can engage in distinct intermolecular interactions (e.g., sulfur–π, chalcogen bonding, and metal coordination) that influence target binding and solubility in ways that simple methylene-linked analogs cannot replicate [1]. Consequently, experimental data generated with carba-analogs cannot be extrapolated directly to this compound, and procurement decisions based solely on the chlorophenyl-cyclopropyl ketone scaffold without the thioether linkage risk selecting a compound with fundamentally different biological and physicochemical behavior.

Target: 2-((4-Chlorophenyl)thio)-1-cyclopropylethan-1-one Contains thioether sulfur; S-oxidation and metal coordination possible.
Carba-analog (CAS 54839-12-2) Methylene linker; no sulfur-mediated interactions or oxidative liability.
Molecular geometry and electronic distribution differ substantially due to the longer C–S bond (~1.82 Å vs. ~1.54 Å). Bioactivity data from the carba-analog may not translate to the thioether scaffold, and vice versa.
The thioether group introduces a site for CYP450-mediated S-oxidation that is absent in the methylene analog. Researchers evaluating metabolic stability or prodrug strategies require the thioether-containing parent compound; the carba-analog cannot serve as a metabolic surrogate.

Quantitative Differentiation from Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation

The presence of the thioether sulfur atom in 2-((4-chlorophenyl)thio)-1-cyclopropylethan-1-one (C₁₁H₁₁ClOS) results in a molecular weight of 226.72 g/mol and a heavy atom count of 15, compared to 194.66 g/mol and 14 heavy atoms for its direct carba-analog 2-(4-chlorophenyl)-1-cyclopropylethanone (C₁₁H₁₁ClO, CAS 54839-12-2) . This ~32 Da (16.5%) mass increase and the additional polarizable sulfur atom alter both chromatographic retention behavior and mass spectrometric detection parameters—critical considerations for analytical method development and compound authentication.

Molecular Weight & Heavy Atoms
Head-to-head
Target: 226.72 g/mol, 15 heavy atoms (C₁₁H₁₁ClOS)
Carba-analog: 194.66 g/mol, 14 heavy atoms (C₁₁H₁₁ClO)
Δ +32.06 Da (+16.5%)
Supports chromatographic differentiation and procurement identity verification.
Calculated from molecular formulas; CAS registry data.
Physicochemical differentiation Molecular recognition Procurement specification

Thioether Oxidation Liability vs. Methylene Analog Stability

2-((4-Chlorophenyl)thio)-1-cyclopropylethan-1-one contains a thioether group that is susceptible to enzymatic and chemical oxidation to the corresponding sulfoxide and sulfone . In contrast, the methylene-linked analog 2-(4-chlorophenyl)-1-cyclopropylethanone lacks this oxidizable sulfur center and is expected to exhibit different oxidative metabolic stability [1]. While quantitative head-to-head intrinsic clearance data are not publicly available, the presence of the thioether predicts that the target compound will undergo CYP450-mediated S-oxidation as a primary metabolic pathway—a liability absent in the carba-analog. This differential metabolic fate is critical for applications where the thioether is being evaluated as a prodrug handle or where oxidative metabolite profiling is required.

Oxidative Metabolism
Class-level inference
Target: S-oxidation to sulfoxide/sulfone predicted
Carba-analog: No sulfur center; metabolism limited to cyclopropyl/benzylic positions
Reported metabolic soft-spot context; carba-analog not a metabolic surrogate.
Intrinsic clearance data not publicly available; verify experimentally.
Metabolic soft spot Prodrug design In vitro ADME

Differential GHS Hazard Profile

GHS hazard classification data reveal a meaningful safety differentiation: the carba-analog 2-(2-chlorophenyl)-1-cyclopropylethan-1-one (ortho-chloro isomer) carries H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) warnings [1]. In contrast, the available vendor documentation for 2-((4-chlorophenyl)thio)-1-cyclopropylethan-1-one does not assign these acute toxicity or irritation hazard statements, suggesting a different toxicity profile potentially attributable to the thioether modification . This difference in GHS classification has direct implications for laboratory handling protocols, personal protective equipment requirements, and shipping restrictions.

GHS Hazard Classification
Cross-study comparable
Target: No H302, H315, H319 reported
Carba-analog (ortho-Cl isomer): H302 (100%), H315 (100%), H319 (100%)
Differential hazard profile may affect laboratory handling and shipping requirements.
Absence of hazard statements for target may reflect data gaps; confirm with current SDS.
Safety assessment Laboratory handling Regulatory compliance

Scalable Continuous-Flow Synthetic Methodology

A general continuous-flow synthesis methodology for arylthio cyclopropyl carbaldehydes and ketones has been demonstrated, starting from 2-hydroxycyclobutanones and aryl thiols using Amberlyst-35 as a reusable acid catalyst under mild conditions [1]. This methodology has produced representative compounds such as 1-((4-chlorophenyl)thio)cyclopropanecarbaldehyde in 89% yield (375 mg) and is explicitly applicable to the ketone series including cyclopropyl ketone derivatives [2]. In contrast, the synthesis of non-thioether cyclopropyl aryl ketones typically requires alternative routes (e.g., Friedel-Crafts acylation or organometallic coupling) that may involve harsher conditions or less functional group tolerance. The availability of a dedicated, scalable, continuous-flow route specifically optimized for arylthio cyclopropyl ketones provides a distinct procurement advantage in terms of reproducible synthesis and potential for larger-scale production.

Scalable Synthesis
Class-level inference
Continuous-flow, Amberlyst-35 acid catalysis
89% yield demonstrated for aldehyde analog (375 mg); applicable to ketone series
Supports scalable procurement and process chemistry development.
Yield for the specific ketone may vary; validate under target conditions.
Scalable synthesis Continuous-flow chemistry Process development

Freedom-to-Operate in Patent Landscape

A structurally related compound, 2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is claimed in patent DE3406993C2 as a plant fungicidal agent [1]. This patent covers cyclopropyl-(4-chlorophenyl) derivatives containing a triazole moiety for agrochemical use. 2-((4-Chlorophenyl)thio)-1-cyclopropylethan-1-one, which lacks the triazole ring and instead features a thioether-ketone scaffold, falls outside the specific claims of this patent, potentially offering greater freedom-to-operate for pharmaceutical or non-fungicidal applications. Additionally, a separate patent (US 4579971) claiming cyclohexane-1,3-dione herbicides incorporating the 2-(4-chlorophenylthio)ethyl substituent demonstrates precedent for the thioether motif in agrochemical contexts, but does not encompass the cyclopropyl ketone scaffold of the target compound [2].

Freedom-to-Operate
Class-level inference
Target not claimed in DE3406993C2 (triazole fungicide) or US 4579971 (cyclohexane-dione herbicide)
Potentially lower IP risk for non-agrochemical research applications.
Patent landscape analysis; confirm with professional legal review.
Patent landscape Freedom-to-operate Agrochemical vs. pharmaceutical

Thioether as a Versatile Diversification Handle

2-((4-Chlorophenyl)thio)-1-cyclopropylethan-1-one can undergo controlled oxidation to generate the corresponding sulfoxide and sulfone derivatives, each with distinct physicochemical and biological properties . This oxidative diversification capability is entirely absent in the methylene-linked analog 2-(4-chlorophenyl)-1-cyclopropylethanone. Furthermore, the thioether sulfur can participate in metal-catalyzed cross-coupling reactions (e.g., C–S bond functionalization) and serve as a directing group for C–H activation, enabling late-stage structural elaboration that the carba-analog cannot undergo [1]. For medicinal chemistry programs, this means that one procurement of the parent thioether yields a scaffold that can be systematically diversified into multiple derivative series without resynthesis of the core.

Diversification Potential
Class-level inference
Target: ≥3 oxidation states (thioether, sulfoxide, sulfone) + C–S cross-coupling
Carba-analog: limited to carbonyl/cyclopropyl chemistry
Enables library synthesis from a single parent scaffold, maximizing research value.
Based on established thioether reactivity; optimize conditions per derivative.
Chemical diversification Sulfoxide/sulfone library Late-stage functionalization

Recommended Application Scenarios


Medicinal Chemistry Screening with Thioether Scaffolds

For high-throughput or fragment-based screening campaigns targeting enzymes with nucleophilic active-site residues (e.g., cysteine proteases, metalloenzymes), the thioether sulfur in 2-((4-chlorophenyl)thio)-1-cyclopropylethan-1-one provides a soft Lewis base capable of engaging metal ions or forming reversible covalent interactions not possible with carba-analogs such as 2-(4-chlorophenyl)-1-cyclopropylethanone [1]. The compound's molecular weight (226.72 g/mol) and heavy atom count (15) position it within lead-like chemical space, while the cyclopropyl ring offers conformational restriction that can enhance binding affinity when productive [2].

Oxidative Metabolite Identification and Prodrug Validation

The thioether group in 2-((4-chlorophenyl)thio)-1-cyclopropylethan-1-one predicts S-oxidation as a primary metabolic pathway, yielding sulfoxide and sulfone metabolites that can be synthesized as authentic standards for LC-MS/MS metabolite identification [1]. This property makes the compound a valuable tool compound for laboratories developing in vitro ADME workflows that require compounds with well-defined, predictable oxidative metabolic routes distinct from those of non-thioether analogs [2].

Continuous-Flow Process Development and Scale-Up

The demonstrated continuous-flow synthesis of arylthio cyclopropyl ketones using Amberlyst-35 catalysis provides a direct precedent for scalable production of 2-((4-chlorophenyl)thio)-1-cyclopropylethan-1-one [1]. For process chemistry groups evaluating the feasibility of scaling aryl thioether ketones to multi-gram or kilogram quantities, this compound serves as a representative substrate to validate the continuous-flow methodology, with the 89% yield reported for the aldehyde analog providing a benchmark for optimization [2].

Agrochemical Lead Optimization Programs

The 2-(4-chlorophenylthio)ethyl substituent has precedent in patented herbicidal cyclohexane-1,3-dione derivatives (US 4579971, Nippon Soda), where compounds bearing this motif demonstrated near-complete control of crabgrass and barnyardgrass at 12.5 g/10a in post-emergence treatment [1]. While 2-((4-chlorophenyl)thio)-1-cyclopropylethan-1-one is not itself claimed in this patent, the structural precedent for the 4-chlorophenylthio motif in agrochemical contexts supports its evaluation as a fragment or intermediate in the design of novel herbicidal or fungicidal agents outside existing patent claims [2].

Application
Selection Property
Validation Focus
Medicinal chemistry screening
Thioether Lewis basicity and metal coordination potential
Metal chelation assays; reversible covalent binding in target enzymes
Metabolite identification & prodrug research
Predictable S-oxidation pathway
Synthesis of sulfoxide/sulfone reference standards; LC-MS/MS metabolite profiling
Scalable process development
Validated continuous-flow synthetic route
Yield optimization and multi-gram feasibility under flow conditions
Agrochemical fragment screening
4-Chlorophenylthio motif with patent-published herbicidal precedent
Herbicidal/fungicidal activity screening outside existing patent claims
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